
Bis(diallyldithiocarbamato-S,S')zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(diallyldithiocarbamato-S,S')zinc: is a coordination compound with the molecular formula C₁₂H₂₄N₂ZnS₄. It belongs to the class of dithiocarbamate complexes, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by its unique structure, where zinc is coordinated to two allyl-substituted dithiocarbamate ligands.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: The compound can be synthesized by reacting zinc chloride with allyl dithiocarbamate in an appropriate solvent, such as ethanol, under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves the reaction of zinc oxide with allyl chloride and carbon disulfide in the presence of a base, typically sodium hydroxide, to form the dithiocarbamate ligands, which then coordinate to zinc.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form zinc oxide and other oxidized products.
Reduction: Reduction reactions can lead to the formation of zinc sulfide and other reduced products.
Substitution: The compound can participate in substitution reactions where the dithiocarbamate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Zinc oxide, zinc sulfate.
Reduction: Zinc sulfide, this compound hydride.
Substitution: Various zinc complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Bis(diallyldithiocarbamato-S,S')zinc is used as a precursor for the synthesis of other zinc-based compounds and as a catalyst in organic reactions. Biology: The compound has been studied for its potential antimicrobial properties. Medicine: Research is ongoing to explore its use in drug delivery systems and as an imaging agent. Industry: It is used in the vulcanization of rubber and as a stabilizer in the production of certain plastics.
Mecanismo De Acción
The mechanism by which Bis(diallyldithiocarbamato-S,S')zinc exerts its effects involves its ability to coordinate to metal ions and form stable complexes. The molecular targets and pathways involved include interactions with enzymes and proteins that are crucial for biological processes.
Comparación Con Compuestos Similares
Bis(diethyldithiocarbamato-S,S')zinc: Similar structure but with ethyl groups instead of allyl groups.
Bis(dimethyldithiocarbamato-S,S')zinc: Similar structure but with methyl groups instead of allyl groups.
Uniqueness: Bis(diallyldithiocarbamato-S,S')zinc is unique due to the presence of allyl groups, which impart different chemical and physical properties compared to its ethyl and methyl counterparts.
Propiedades
Número CAS |
18918-13-3 |
|---|---|
Fórmula molecular |
C14H20N2S4Zn |
Peso molecular |
410.0 g/mol |
Nombre IUPAC |
zinc;N,N-bis(prop-2-enyl)carbamodithioate |
InChI |
InChI=1S/2C7H11NS2.Zn/c2*1-3-5-8(6-4-2)7(9)10;/h2*3-4H,1-2,5-6H2,(H,9,10);/q;;+2/p-2 |
Clave InChI |
BEPJQQCXNPCQKK-UHFFFAOYSA-L |
SMILES canónico |
C=CCN(CC=C)C(=S)[S-].C=CCN(CC=C)C(=S)[S-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


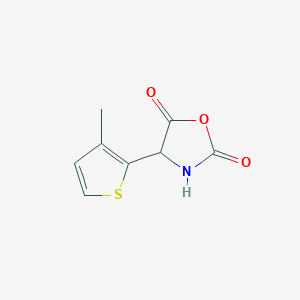
![1,3-Benzenediol, 2-[5-methyl-2-(1-methylethyl)cyclohexyl]-5-pentyl-](/img/structure/B15341028.png)
![6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid](/img/structure/B15341034.png)
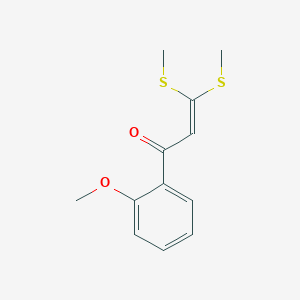
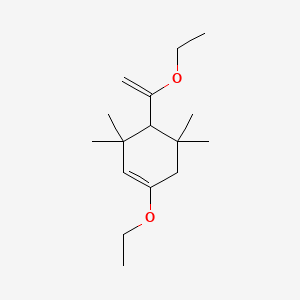

![3-[(1-Hydroxynaphthalene-2-carbonyl)amino]-4-(nonadecan-2-ylamino)benzoic acid](/img/structure/B15341056.png)
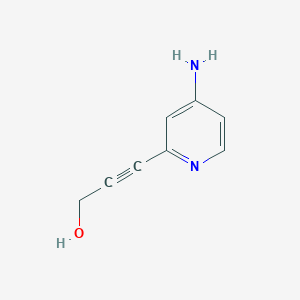

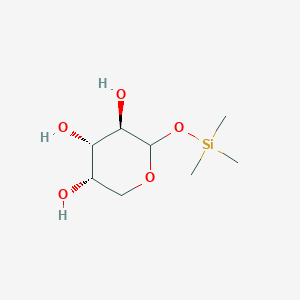
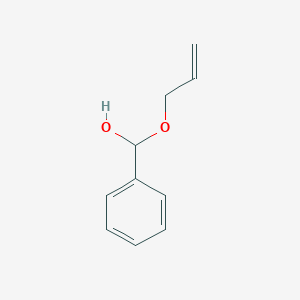
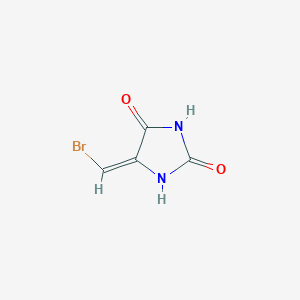
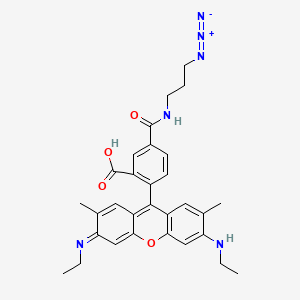
![Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B15341104.png)
